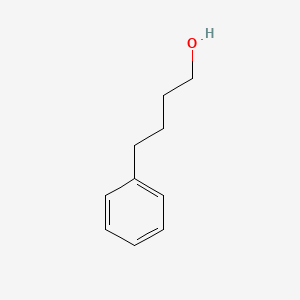

4-Phenyl-1-butanol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZLXQFDGRCELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062994 | |

| Record name | Benzenebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3360-41-6, 55053-52-6 | |

| Record name | Benzenebutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3360-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003360416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055053526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenebutanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5ORZ1321G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Phenyl-1-butanol synthesis routes and mechanisms

An In-Depth Technical Guide to the Synthesis of 4-Phenyl-1-butanol: Routes and Mechanisms

Introduction

This compound (CAS 3360-41-6) is a versatile aromatic alcohol characterized by a butyl chain attached to a phenyl group.[1] Its structure, featuring both a reactive hydroxyl group and a stable aromatic ring, makes it a valuable intermediate in various chemical industries.[1][2] It serves as a key starting material in the synthesis of pharmaceuticals, such as the asthma medications Salmeterol and Pranlukast, and is also utilized in the fragrance and perfumery sectors for its mild, pleasant aroma.[1][3] This guide provides a detailed exploration of the principal synthetic routes to this compound, offering in-depth mechanistic insights and practical experimental protocols for researchers and drug development professionals.

Synthesis Route I: Grignard Reaction with Epoxides

The Grignard reaction offers a powerful and direct method for carbon-carbon bond formation. This approach typically involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on the electrophilic carbon of an epoxide ring. The subsequent ring-opening yields an alcohol, making it a highly effective strategy for synthesizing this compound.

Route A: Phenylethylmagnesium Bromide and Ethylene Oxide

A common industrial method involves the reaction of phenylethylmagnesium bromide with ethylene oxide.[2] This route constructs the C4 chain by adding two carbon atoms from the epoxide to the phenylethyl group.

Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[4][5] The highly polar carbon-magnesium bond of the Grignard reagent renders the phenylethyl group nucleophilic. This nucleophile attacks one of the carbon atoms of the strained ethylene oxide ring. The attack occurs from the backside, leading to the simultaneous opening of the C-O bond and the formation of a new C-C bond.[6][7] An acidic workup in the final step protonates the resulting magnesium alkoxide to yield the final product, this compound.[6][8]

Caption: Grignard reaction of phenylethylmagnesium bromide with ethylene oxide.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-phenylethyl bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture until most of the magnesium has been consumed.

-

Reaction with Ethylene Oxide: Cool the Grignard solution in an ice bath. Slowly bubble gaseous ethylene oxide through the solution or add a pre-cooled solution of ethylene oxide in ether. Maintain the temperature below 10 °C.

-

Workup: After the addition is complete, stir the mixture for an additional hour at room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the ethereal layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation, and purify the crude product by vacuum distillation to obtain this compound.

Route B: Benzylmagnesium Chloride and Trimethylene Oxide

An alternative Grignard approach uses benzylmagnesium chloride and trimethylene oxide (oxetane).[3] This method adds a three-carbon unit from the oxetane to the benzyl group.

Mechanism: Similar to the reaction with ethylene oxide, this is an SN2-type ring-opening. The benzyl carbanion attacks one of the α-carbons of the less-strained four-membered oxetane ring. The driving force is the relief of ring strain, although the reaction is generally less facile than with epoxides. An acidic workup is required to protonate the alkoxide intermediate.

Caption: Synthesis workflow using benzylmagnesium chloride and trimethylene oxide.

Synthesis Route II: Reduction of 4-Phenylbutyric Acid and its Derivatives

A widely employed strategy for synthesizing this compound involves the reduction of 4-phenylbutyric acid or its corresponding esters. This two-step approach first establishes the C4-phenyl backbone via methods like Friedel-Crafts reactions and then reduces the carboxylic acid functionality to a primary alcohol.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[9][10]

Mechanism (from Carboxylic Acid): The reduction of a carboxylic acid with LAH is a multi-step process.[11]

-

Acid-Base Reaction: LAH is a strong base. The first equivalent of hydride reacts with the acidic proton of the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.[9]

-

Coordination: The carbonyl oxygen of the carboxylate coordinates to the aluminum species, activating the carbonyl group for nucleophilic attack.

-

First Hydride Addition: A hydride ion from the AlH₃ moiety attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, eliminating an O-Al species to form an aldehyde.

-

Second Hydride Addition: The resulting aldehyde is immediately reduced by another equivalent of LAH to form a lithium alkoxide.

-

Protonation: Aqueous workup protonates the alkoxide to yield this compound.

References

- 1. This compound: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 2. nbinno.com [nbinno.com]

- 3. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]

- 4. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 5. quora.com [quora.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. youtube.com [youtube.com]

- 8. What is the reaction of epoxide with Grignard reag class 11 chemistry CBSE [vedantu.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-phenyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of 4-Phenyl-1-butanol in Modern Chemistry

This compound (CAS No: 3360-41-6), a colorless liquid with a mild floral odor, is an aromatic alcohol that holds a significant position as a versatile intermediate in various sectors of the chemical industry. Its unique molecular architecture, featuring a phenyl ring connected to a four-carbon aliphatic chain terminating in a primary hydroxyl group, provides a valuable combination of hydrophobicity and reactive functionality. This structure makes it an essential building block in the synthesis of a wide array of organic compounds, ranging from high-end fragrances to complex active pharmaceutical ingredients (APIs).[1][2] In the pharmaceutical sector, it is a key starting material for drugs such as the long-acting β2-receptor agonist Salmeterol and the asthma medication Pranlukast.[3] Its utility also extends to the development of advanced materials, for instance, in the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation for cancer therapy. This guide provides an in-depth exploration of the core physicochemical properties of this compound, offering both established data and the experimental protocols necessary for its characterization, thereby serving as a critical resource for professionals in research and development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis, formulation, and quality control. The properties of this compound are well-documented and summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | |

| Molecular Weight | 150.22 g/mol | |

| Appearance | Colorless clear liquid | [4] |

| Boiling Point | 140-142 °C @ 14 mmHg258-259 °C @ 760 mmHg | [4] |

| Density | 0.984 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.521 | |

| Flash Point | 114.44 °C (238.00 °F) | [4] |

| Solubility | Soluble in alcohol; Insoluble in water | [4] |

| Vapor Pressure | 0.007 mmHg @ 25 °C (estimated) | [4] |

| logP (o/w) | 2.350 | [4] |

Spectroscopic Profile: Elucidating the Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections detail its characteristic spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a definitive fingerprint of the proton environments within the molecule. For this compound, dissolved in a deuterated solvent like CDCl₃, the spectrum exhibits distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons (C₆H₅-): A multiplet typically appears in the range of δ 7.14-7.27 ppm, integrating to 5 protons. This signal represents the protons on the phenyl ring.[5]

-

Methylene Protons adjacent to Phenyl Group (-CH₂-Ph): A triplet is observed around δ 2.62 ppm, integrating to 2 protons. This signal corresponds to the two protons on the carbon directly attached to the phenyl ring.[5]

-

Hydroxymethyl Protons (-CH₂-OH): A triplet is found at approximately δ 3.62 ppm, integrating to 2 protons. This represents the protons on the carbon bearing the hydroxyl group.[5]

-

Aliphatic Methylene Protons (-CH₂-CH₂-): A multiplet is seen between δ 1.56-1.68 ppm, integrating to 4 protons. These are the two central methylene groups in the butyl chain.[5]

-

Hydroxyl Proton (-OH): A broad singlet can appear at variable chemical shifts, which can be confirmed by D₂O exchange, where the peak disappears.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals key fragmentation patterns that aid in its structural confirmation.

-

Molecular Ion (M⁺·): A peak corresponding to the molecular ion is observed at a mass-to-charge ratio (m/z) of 150.[5][6]

-

Base Peak: The most abundant peak (base peak) is typically observed at m/z 104.[5] This fragment results from a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the hydroxyl group to the phenyl ring, followed by the elimination of a neutral C₄H₈O molecule.

-

Key Fragments: Another significant fragment appears at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), a common and stable fragment for compounds containing a benzyl group.[5] Fragments resulting from the loss of water (m/z 132) and other aliphatic chain cleavages are also present.[5][7]

Infrared (IR) Spectroscopy

The IR spectrum highlights the presence of key functional groups.

-

O-H Stretch: A strong, broad absorption band is observed in the region of 3300-3400 cm⁻¹, characteristic of the hydroxyl group's stretching vibration, broadened due to hydrogen bonding.[8]

-

C-H Aromatic Stretch: Absorptions appear just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Strong absorptions are seen just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region indicate the presence of the benzene ring.

-

C-O Stretch: A strong band around 1000-1050 cm⁻¹ corresponds to the stretching vibration of the C-O single bond of the primary alcohol.[8]

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard laboratory procedures for verifying the key properties of this compound. These methods are designed to be self-validating by incorporating system suitability checks and calibrated instrumentation.

Determination of Boiling Point (Micro Method)

-

Expertise & Rationale: This micro-method is ideal for determining the boiling point with a small sample volume, conserving valuable material. The principle relies on the definition of boiling point: the temperature at which the liquid's vapor pressure equals the external pressure.[9][10] The stream of bubbles indicates the vapor pressure exceeds atmospheric pressure; the point at which bubbling ceases and liquid re-enters the capillary upon cooling marks the equilibrium point.[9]

-

Step-by-Step Methodology:

-

Sample Preparation: Place a few milliliters of this compound into a small test tube.[1]

-

Capillary Setup: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the test tube containing the liquid.[9]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread. Ensure the bulb of the thermometer is level with the bottom of the test tube.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube or an oil bath) ensuring the sample is below the level of the heating medium.[9]

-

Observation: Heat the bath gently. Observe for a rapid and continuous stream of bubbles emerging from the capillary tube.[10]

-

Measurement: Once a steady stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[9] Record this temperature. For reduced pressure measurements, a vacuum line and manometer are connected to the apparatus.

-

Caption: Workflow for Boiling Point Determination.

Measurement of Density

-

Expertise & Rationale: Density is a fundamental property defined as mass per unit volume.[2] Using a pycnometer or a digital density meter provides high accuracy. The method's trustworthiness relies on precise mass and volume measurements, with temperature control being critical as density is temperature-dependent.[11][12] The ASTM D1475 and ASTM D4052 standards provide robust frameworks for this measurement.[13][14]

-

Step-by-Step Methodology (Using a Pycnometer):

-

Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).[11]

-

Tare Mass: Accurately weigh the empty, dry pycnometer (m₁).

-

Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Thermostatting: Place the filled pycnometer in a constant temperature bath set to 20.0 ± 0.1 °C until it reaches thermal equilibrium.

-

Volume Adjustment: Carefully adjust the liquid volume to the pycnometer's calibration mark.

-

Final Mass: Remove the pycnometer from the bath, wipe it dry, and accurately weigh it (m₂).

-

Calculation: Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

-

Spectroscopic Analysis: GC-MS

-

Expertise & Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds and then provides mass analysis for identification.[15][16] The GC separates this compound from any impurities based on its boiling point and interaction with the column's stationary phase. The MS then ionizes the eluted compound, generating a unique fragmentation pattern (mass spectrum) that serves as a molecular fingerprint for confident identification.[17]

-

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (~30 mg in 1-2 mL) in a volatile solvent such as acetone or dichloromethane.[17][18]

-

Instrument Setup:

-

GC: Install a suitable capillary column (e.g., nonpolar DB-5ms). Set the injector temperature to ~250 °C and the initial oven temperature to ~60 °C. Program a temperature ramp (e.g., 10 °C/min) to an appropriate final temperature (~280 °C).

-

MS Interface: Set the transfer line temperature to ~280 °C to prevent condensation.[3]

-

MS: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the mass scan range from m/z 40 to 400.[17]

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Data Acquisition: Start the GC run and MS data acquisition. The compound will elute from the column at a characteristic retention time.

-

Data Analysis: Obtain the mass spectrum of the corresponding chromatographic peak. Compare the obtained spectrum with a reference library (e.g., NIST) and interpret the fragmentation pattern to confirm the structure.[16]

-

Caption: General workflow for GC-MS analysis.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[19]

-

Hazards: It is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[18]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[19]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, as it is incompatible with them.

Conclusion

This compound is a chemical of significant industrial and academic interest, underscored by its role as a precursor in pharmaceuticals and fine chemicals. A thorough understanding of its physicochemical properties is paramount for its effective and safe utilization. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals, ensuring both the accurate characterization of the compound and the integrity of its application in complex synthetic pathways. The combination of tabulated physical constants, detailed spectroscopic profiles, and robust experimental methodologies offers a self-validating system for any scientist working with this versatile aromatic alcohol.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. This compound, 3360-41-6 [thegoodscentscompany.com]

- 5. 4-Phenylbutanol(3360-41-6) 1H NMR spectrum [chemicalbook.com]

- 6. PubChemLite - this compound (C10H14O) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. matestlabs.com [matestlabs.com]

- 12. knowledge.reagecon.com [knowledge.reagecon.com]

- 13. store.astm.org [store.astm.org]

- 14. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 15. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 16. tsapps.nist.gov [tsapps.nist.gov]

- 17. memphis.edu [memphis.edu]

- 18. Sample preparation GC-MS [scioninstruments.com]

- 19. jascoinc.com [jascoinc.com]

An In-depth Technical Guide to 4-phenyl-1-butanol (CAS 3360-41-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-1-butanol, with its unique molecular architecture combining a phenyl ring and a primary alcohol, is a pivotal intermediate in the synthesis of a wide array of organic compounds.[1][2] This guide provides a comprehensive technical overview of this compound (CAS 3360-41-6), delving into its chemical and physical properties, established and novel synthesis methodologies, and significant applications, particularly within the pharmaceutical and fragrance industries.[3] By elucidating the mechanistic underpinnings of its synthesis and reactivity, this document aims to serve as a valuable resource for researchers and professionals in drug development and fine chemical synthesis.

Chemical and Physical Properties

This compound is a colorless liquid characterized by a sweet, floral, and rosy odor.[4][5] Its bifunctional nature, possessing both a hydrophobic phenyl group and a hydrophilic hydroxyl group, dictates its solubility and reactivity.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3360-41-6 | [4] |

| Molecular Formula | C₁₀H₁₄O | [4] |

| Molecular Weight | 150.22 g/mol | [4] |

| Appearance | Colorless liquid | [4][6] |

| Boiling Point | 140-142 °C at 14 mmHg | [4] |

| Density | 0.984 g/mL at 20 °C | [4] |

| Refractive Index | n20/D 1.521 | [4] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Solubility | Almost insoluble in water; soluble in alcohol and oils | [4] |

| Stability | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents. | [4][6] |

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular method is often dictated by factors such as starting material availability, desired purity, scalability, and environmental considerations.

Friedel-Crafts Acylation followed by Reduction

A common and versatile method involves the Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid, which is then reduced to the target alcohol.[7][8] This multi-step synthesis offers a high degree of control over the final product.

Workflow: Friedel-Crafts Acylation and Reduction

Caption: Friedel-Crafts acylation of benzene followed by reduction to yield this compound.

-

Causality in Experimental Choices: The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) is crucial for activating the succinic anhydride, making it a more potent electrophile for the aromatic substitution reaction with benzene.[8] The subsequent reduction step can be achieved using various reducing agents. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a safer and more selective alternative is the sodium borohydride-iodine system.[7][9]

Grignard Reaction

The Grignard reaction provides a powerful carbon-carbon bond-forming strategy. One approach involves the reaction of phenylethyl magnesium bromide with ethylene oxide.[1] This method is highly efficient for targeted synthesis.

Workflow: Grignard Synthesis

Caption: Synthesis of this compound via a Grignard reaction.

-

Expertise in Practice: The success of a Grignard reaction hinges on maintaining strictly anhydrous conditions, as the Grignard reagent is a strong base and will readily react with any protic solvents, including water.[10][11] The choice of ethylene oxide as the electrophile ensures the addition of a two-carbon unit with a terminal hydroxyl group after workup.

Novel Synthesis from Tetrahydrofuran

A more recent and innovative approach utilizes tetrahydrofuran (THF) as a starting material.[12] This process involves the ring-opening of THF with an acyl chloride, followed by a Friedel-Crafts alkylation and subsequent hydrolysis.

Workflow: Synthesis from Tetrahydrofuran

Caption: A novel synthesis route for this compound starting from tetrahydrofuran.

-

Trustworthiness of the Protocol: This method is advantageous due to the use of readily available and inexpensive starting materials.[12] The process is described as being rapid and high-yielding, making it a potentially cost-effective route for industrial-scale production.[12]

Key Applications in Research and Drug Development

The versatile structure of this compound makes it a valuable building block in various sectors.

Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[2][3] It is a key starting material for drugs such as Salmeterol and Pranlukast.[7] Its utility also extends to the synthesis of substituted pyrrolidine-2-carboxylic acids, which are investigated for the treatment of diseases associated with AT2 receptor function.[4][6][13]

Nanoparticle Formulations

In the realm of drug delivery, this compound has been utilized in the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation.[4][6] This application highlights its role in developing advanced therapeutic systems.

Fragrance and Flavor Industry

Due to its pleasant floral scent, this compound is used in the fragrance industry as a component in perfumes and other scented products.[3][5][14]

Experimental Protocols

Synthesis via Friedel-Crafts Reaction of γ-Butyrolactone and Benzene followed by Reduction

This protocol is adapted from established literature procedures.[9]

Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid

-

To a three-necked flask, add benzene (1.28 mol) and anhydrous aluminum chloride (0.38 mol).

-

Stir the mixture at 50°C for 10 minutes.

-

Slowly add γ-butyrolactone (0.25 mol) to the mixture and continue reacting at the same temperature for 1.5 hours.

-

Pour the reaction mixture into a solution of concentrated hydrochloric acid (50 mL) in ice water (600 mL).

-

Separate the organic phase and remove the benzene under reduced pressure.

-

Transfer the residue to water (500 mL) and adjust the pH to 9-9.5 with a 50% sodium hydroxide solution.

-

Decolorize with activated carbon and filter.

-

Acidify the filtrate to pH 2 with 3 mol/L hydrochloric acid to precipitate the product.

-

Filter, wash the solid with water, and dry to obtain 4-oxo-4-phenylbutanoic acid.

Step 2: Reduction to this compound

-

In a four-necked flask, add sodium borohydride (90 mmol) and anhydrous THF (50 mL).

-

At 0-10°C, add a solution of 4-oxo-4-phenylbutanoic acid (75 mmol) in THF dropwise over 1 hour.

-

Allow the mixture to warm to room temperature and stir until gas evolution ceases.

-

At 35°C, add a solution of iodine (37.5 mmol) in THF (50 mL).

-

After the reaction is complete, perform an appropriate workup and purify by distillation under reduced pressure to obtain this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Characteristic Peaks | Source |

| ¹H NMR (in CDCl₃) | δ 7.27-7.14 (m, 5H, Ar-H), 3.62 (t, 2H, -CH₂OH), 2.62 (t, 2H, Ar-CH₂-), 1.68-1.56 (m, 4H, -CH₂CH₂-) | [15][16] |

| ¹³C NMR | Aromatic carbons (δ ~125-142), -CH₂OH (δ ~62), Ar-CH₂- (δ ~35), -CH₂CH₂- (δ ~28, 31) | [17] |

| IR | ~3300-3400 cm⁻¹ (O-H stretch, broad), ~3020-3080 cm⁻¹ (Ar C-H stretch), ~2850-2950 cm⁻¹ (Aliphatic C-H stretch), ~1050 cm⁻¹ (C-O stretch) | [18] |

| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 150. Key fragments at m/z 132 (loss of H₂O), 117, 104, 91 (tropylium ion). | [15][19] |

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[4][20][21] It may also cause respiratory irritation.[20][21]

-

Handling: Use in a well-ventilated area.[22] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20] Avoid contact with skin and eyes.[22]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20][21] Keep away from strong oxidizing agents.[4][6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[20]

Conclusion

This compound is a fine chemical of significant industrial importance, particularly in the pharmaceutical sector.[1] Its synthesis can be achieved through various established and innovative routes, each with its own set of advantages. A thorough understanding of its chemical properties, synthesis mechanisms, and safe handling procedures is essential for its effective and responsible utilization in research and development. This guide provides a foundational yet in-depth technical overview to aid scientists and professionals in leveraging the full potential of this versatile molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 4. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Page loading... [wap.guidechem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Khan Academy [khanacademy.org]

- 12. CN103073391A - Novel synthesis process for this compound - Google Patents [patents.google.com]

- 13. 4-Phenylbutanol CAS#: 3360-41-6 [amp.chemicalbook.com]

- 14. This compound, 3360-41-6 [thegoodscentscompany.com]

- 15. 4-Phenylbutanol(3360-41-6) 1H NMR spectrum [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. spectrabase.com [spectrabase.com]

- 20. fishersci.com [fishersci.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. echemi.com [echemi.com]

An In-Depth Technical Guide to the Solubility and Stability of 4-Phenyl-1-Butanol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-phenyl-1-butanol, specifically focusing on its solubility and stability. For researchers, scientists, and professionals in drug development, a thorough understanding of these characteristics is paramount for effective formulation, synthesis, and evaluation of this versatile aromatic alcohol. This document moves beyond a simple recitation of facts to explain the underlying principles and provide actionable experimental protocols.

Core Physicochemical Profile of this compound

This compound is an aromatic alcohol characterized by a phenyl group attached to a butanol chain.[1] This structure imparts a unique combination of hydrophobic and hydrophilic properties, which dictates its behavior in various solvent systems and its susceptibility to degradation.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O | [2][3] |

| Molecular Weight | 150.22 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Odor | Mild, sweet, floral, rosy | [2][5] |

| Density | 0.984 g/mL at 20°C | [2] |

| Boiling Point | 140-142°C at 14 mmHg | [2] |

| Flash Point | >110°C (>230°F) | [5][6] |

| logP (o/w) | 2.350 | [2] |

| Water Solubility | Estimated at 2411 mg/L at 25°C; generally described as almost insoluble or slightly soluble. | [1][7] |

Solubility Profile: A Theoretical and Practical Examination

The solubility of this compound is a critical parameter for its application in both synthesis and formulation. Its molecular structure, possessing a polar hydroxyl (-OH) group and a nonpolar phenylbutyl group, results in a nuanced solubility profile.[1]

Theoretical Considerations

The principle of "like dissolves like" is central to understanding the solubility of this compound. The hydroxyl group is capable of forming hydrogen bonds with polar solvents, while the phenylbutyl tail favors interactions with nonpolar solvents through van der Waals forces. Consequently, this compound exhibits miscibility with many organic solvents while having limited solubility in water.

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data in a wide range of organic solvents is not extensively published, its general solubility characteristics are known. It is described as being soluble in alcohols and oils.[2][5] Based on its structure and the properties of similar aromatic alcohols, a predicted solubility profile is presented in Table 2.

Table 2: Predicted and Known Solubility of this compound

| Solvent | Predicted/Known Solubility | Rationale/Reference |

| Water | Slightly soluble (~2.4 g/L) | The polar hydroxyl group allows for some interaction with water, but the large hydrophobic phenylbutyl group limits extensive dissolution.[7] |

| Ethanol | Soluble/Miscible | The presence of a hydroxyl group and the overall organic character allow for strong interactions with ethanol.[5] |

| Methanol | Soluble/Miscible | Similar to ethanol, the polarity and hydrogen bonding capability of methanol make it a good solvent. |

| Acetone | Soluble/Miscible | Acetone's polarity and ability to act as a hydrogen bond acceptor facilitate the dissolution of this compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble/Miscible | DMSO is a strong polar aprotic solvent capable of solvating a wide range of organic molecules. |

| Chloroform | Soluble | [6] |

| Oils/Lipids | Soluble | The significant nonpolar character of the phenylbutyl chain leads to good solubility in oils and other lipids.[5] |

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental approach is essential. The OECD Guideline 105 (Water Solubility) provides a robust framework for such determinations.[8]

Diagram 1: Workflow for Solubility Determination

Caption: Workflow for the experimental determination of this compound solubility.

Step-by-Step Methodology:

-

Temperature Equilibration: Equilibrate the chosen solvent and this compound to the desired experimental temperature (e.g., 25°C) in a thermostatically controlled water bath.

-

Sample Preparation: In a sealed vessel, add an excess amount of this compound to a known volume of the solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved this compound to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Clarification: Filter the aliquot through a chemically inert filter (e.g., 0.45 µm PTFE) or centrifuge to remove any suspended microparticles.

-

Quantification: Analyze the concentration of this compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL or g/L).

Stability Profile: Degradation Pathways and Mitigation

The stability of this compound is a critical factor in determining its shelf-life and ensuring the safety and efficacy of products in which it is used. It is generally considered stable under normal storage conditions but can be susceptible to degradation under stress.[2][5]

Potential Degradation Pathways

As an aromatic alcohol, this compound is prone to specific degradation reactions:

-

Oxidation: The primary alcohol group can be oxidized to form 4-phenylbutanal and subsequently 4-phenylbutanoic acid. Strong oxidizing agents can facilitate this process. It is known to be incompatible with strong oxidizing agents.[2][5]

-

Cyclization: In the presence of strong acids and high temperatures, this compound can undergo intramolecular cyclization to form tetralin.[2]

-

Esterification: Reaction with carboxylic acids or their derivatives will lead to the formation of the corresponding esters.

Diagram 2: Potential Degradation Pathways of this compound

Caption: Key potential degradation pathways for this compound.

Forced Degradation Studies (Stress Testing)

To comprehensively evaluate the stability of this compound and develop a stability-indicating analytical method, forced degradation studies are indispensable. These studies involve subjecting the compound to harsh conditions to accelerate its degradation.[9][10]

Diagram 3: Workflow for Forced Degradation Studies

Caption: A systematic workflow for conducting forced degradation studies.

Step-by-Step Methodology for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature for a defined period.

-

Thermal Degradation: Expose a solid or liquid sample of this compound to elevated temperatures (e.g., 60-80°C) for a defined period.

-

Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with a control sample, using a suitable HPLC method to separate the parent compound from any degradation products.

Analytical Methodologies for Quantification

Accurate and precise analytical methods are crucial for both solubility and stability studies. HPLC and GC are the most common techniques for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method should be capable of separating this compound from its potential degradation products and any process-related impurities.[11]

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% trifluoroacetic acid).

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Gas Chromatography (GC)

GC is also a suitable technique for the analysis of the volatile this compound.

Typical GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-WAX).

-

Injector Temperature: 250°C.

-

Detector: Flame Ionization Detector (FID).

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: A suitable temperature gradient to ensure good separation.

Conclusion and Recommendations

This technical guide has provided a detailed examination of the solubility and stability of this compound, underpinned by theoretical principles and practical experimental protocols. For researchers and drug development professionals, the following recommendations are key:

-

Experimental Verification: While this guide provides a strong theoretical and predictive framework, it is imperative to experimentally determine the quantitative solubility of this compound in specific solvent systems relevant to your application.

-

Comprehensive Stability Testing: Conduct thorough forced degradation studies to understand the specific degradation pathways and to develop and validate a robust stability-indicating analytical method.

-

Proper Storage: To ensure the long-term integrity of this compound, it should be stored in a well-sealed container, protected from light and strong oxidizing agents, at room temperature.[2][5]

By adhering to these principles and methodologies, scientists can confidently and effectively utilize this compound in their research and development endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]

- 3. Benzenebutanol | C10H14O | CID 76889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. 4-Phenylbutanol CAS#: 3360-41-6 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 3360-41-6 [thegoodscentscompany.com]

- 8. benchchem.com [benchchem.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. ijrpp.com [ijrpp.com]

- 11. scispace.com [scispace.com]

A Comprehensive Technical Guide to 4-Phenyl-1-Butanol for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 4-phenyl-1-butanol, a versatile aromatic alcohol pivotal in pharmaceutical synthesis and other fine chemical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the commercial sourcing, synthesis, purification, and analytical characterization of this compound, underpinned by practical insights and established scientific principles.

Strategic Sourcing of this compound: Commercial Availability and Supplier Landscape

This compound is readily accessible from a multitude of chemical suppliers, catering to a wide range of purity requirements and scales, from laboratory research to industrial production.

Supplier Overview and Purity Grades

A diverse market of suppliers ensures a stable supply chain for this compound. Key suppliers include major chemical companies and specialized manufacturers. The compound is typically available in the following grades:

-

Reagent Grade (≥95-97%): Suitable for general laboratory use and as a starting material for multi-step syntheses where subsequent purification is planned.[1][2][3]

-

High-Purity Grade (≥99%): Essential for applications demanding high analytical standards and for the synthesis of active pharmaceutical ingredients (APIs) where impurity profiles are critical.[2][4][5]

-

Industrial Grade: Available in bulk quantities for large-scale manufacturing processes.[6]

The choice of grade is dictated by the specific application. For early-stage research, a 97% purity may suffice, while GMP (Good Manufacturing Practice) production for pharmaceuticals necessitates a purity of 99% or higher.

Commercial Supplier and Pricing Data

The following table provides a snapshot of representative suppliers and pricing for this compound. It is important to note that prices are subject to change based on market conditions and order volume.

| Supplier | Grade | Quantity | Price (USD) | Catalog Number |

| Thermo Scientific Chemicals | 97% | 10 g | $87.65 | 180370100 |

| Sigma-Aldrich | 99% | 10 g | $148.00 | 184756-10G |

| TCI America | >95.0% (GC) | 25 mL | Varies | P1275 |

| Simson Pharma Limited | Custom | Varies | Inquire | - |

| XIAMEN EQUATION CHEMICAL | Industrial | Bulk | Inquire | - |

Note: Prices are indicative and were sourced at the time of this writing. Please consult supplier websites for current pricing.

Synthesis of this compound: Methodologies and Mechanistic Insights

Several synthetic routes to this compound have been established, each with its own set of advantages and considerations regarding starting materials, yield, and scalability.

Synthesis from Tetrahydrofuran (THF)

A common and efficient method involves the ring-opening of tetrahydrofuran followed by a Friedel-Crafts alkylation.[7][8]

Workflow for Synthesis of this compound from THF

Caption: Synthesis of this compound from THF.

Experimental Protocol:

-

Ring Opening of THF: Tetrahydrofuran is reacted with an acyl chloride (e.g., acetyl chloride) in the presence of a catalytic amount of zinc chloride. This reaction proceeds gently and rapidly to yield a 4-chlorobutanol ester.[7][8]

-

Friedel-Crafts Alkylation: Without isolation, the 4-chlorobutanol ester is subjected to a Friedel-Crafts alkylation with benzene using aluminum trichloride as a catalyst. This step forms the carbon-carbon bond between the butyl chain and the phenyl ring, resulting in a 4-phenylbutanol ester.[7][8]

-

Hydrolysis: The resulting 4-phenylbutanol ester is hydrolyzed under alkaline conditions (e.g., sodium hydroxide in methanol) to yield the final product, this compound.[7]

Causality of Experimental Choices:

-

The use of zinc chloride as a catalyst in the ring-opening step is crucial for a rapid and controlled reaction.

-

The direct use of the 4-chlorobutanol ester in the subsequent Friedel-Crafts reaction without purification streamlines the process, making it more efficient for larger-scale production.

-

Aluminum trichloride is a strong Lewis acid necessary to activate the alkylating agent for the electrophilic aromatic substitution on benzene.

Synthesis from γ-Butyrolactone

Another industrially relevant method starts with the Friedel-Crafts acylation of benzene with γ-butyrolactone, followed by reduction.[9]

Workflow for Synthesis of this compound from γ-Butyrolactone

Caption: Synthesis from γ-butyrolactone.

Experimental Protocol:

-

Friedel-Crafts Acylation: Benzene is acylated with γ-butyrolactone in the presence of aluminum trichloride. This reaction forms 4-phenylbutanoic acid.[9] The mechanism involves the opening of the lactone ring to form an acylium ion intermediate, which then undergoes electrophilic aromatic substitution.[1][2][4][10][11]

-

Esterification: The resulting carboxylic acid is esterified, for example, with methanol in the presence of a catalytic amount of sulfuric acid, to produce methyl 4-phenylbutanoate.[9]

-

Reduction: The ester is then reduced to this compound. A common and effective reducing agent for this step is sodium borohydride in the presence of a Lewis acid like aluminum chloride.[9]

Causality of Experimental Choices:

-

The Friedel-Crafts acylation is a classic and reliable method for forming aryl ketones and related structures. The use of γ-butyrolactone provides a direct route to a four-carbon side chain.

-

The reduction of the carboxylic acid is typically achieved via its ester derivative, as esters are more readily reduced by milder reducing agents like sodium borohydride (in combination with a Lewis acid) compared to the free carboxylic acid, thus avoiding the need for stronger and more hazardous reagents like lithium aluminum hydride.[12]

Purification of this compound: Ensuring High Purity

Achieving the desired purity of this compound is critical, especially for pharmaceutical applications. The primary methods for purification are distillation and, if necessary, crystallization.

Vacuum Distillation

Distillation is the most common method for purifying this compound.[6][7][9][13][14] Due to its relatively high boiling point (140-142 °C at 14 mmHg), vacuum distillation is employed to prevent thermal decomposition.[4][15]

Workflow for Vacuum Distillation

Caption: Vacuum distillation setup.

Experimental Protocol:

-

The crude this compound is placed in a round-bottom flask.

-

The distillation apparatus is assembled, including a condenser and a collection flask.

-

A vacuum is applied to the system to reduce the pressure.

-

The distillation flask is heated gently. The fraction that distills at the correct temperature and pressure is collected as the purified product.

Causality of Experimental Choices:

-

Vacuum is applied to lower the boiling point of the liquid, allowing distillation to occur at a lower temperature and minimizing the risk of decomposition.

Crystallization

For achieving very high purity, a combination of distillation and crystallization can be employed.[14][16] While this compound is a liquid at room temperature, it can be crystallized at low temperatures.

Analytical Quality Control: A Self-Validating System

Robust analytical methods are essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive quality control framework.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. The expected signals include aromatic protons, methylene protons adjacent to the phenyl group and the hydroxyl group, and the other methylene protons in the butyl chain.[15]

-

Aromatic protons (C₆H₅): Multiplet around δ 7.1-7.3 ppm.

-

Methylene protons adjacent to the hydroxyl group (-CH₂OH): Triplet around δ 3.6 ppm.

-

Methylene protons adjacent to the phenyl group (Ar-CH₂-): Triplet around δ 2.6 ppm.

-

Remaining methylene protons (-CH₂CH₂-): Multiplet around δ 1.6-1.7 ppm.

-

Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

-

¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the different carbon environments in the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum is useful for identifying the key functional groups.

-

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group.[17]

-

C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹.

-

C-H stretching vibrations of the aliphatic chain are observed just below 3000 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretching vibration is expected around 1050 cm⁻¹.

Chromatographic Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for assessing purity and identifying volatile impurities.

-

Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.[18]

-

Injection: Split injection is recommended to avoid column overload.

-

Temperature Program: An initial oven temperature of around 50-70°C, held for a few minutes, followed by a ramp of 10-15°C/min to a final temperature of 250-280°C.

-

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (m/z 150) and characteristic fragmentation patterns that can be used for confirmation.[19][20]

High-Performance Liquid Chromatography (HPLC):

HPLC is particularly useful for analyzing less volatile impurities.

-

Mode: Reversed-phase HPLC is the most common mode.[21]

-

Column: A C18 or C8 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[21]

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

Applications in Drug Development and Other Industries

This compound's bifunctional nature, possessing both a hydroxyl group and an aromatic ring, makes it a valuable building block in organic synthesis.[14][16][22]

Pharmaceutical Intermediates

This compound is a key starting material in the synthesis of several important drugs.[4][14][22]

-

Salmeterol and Pranlukast: It serves as a crucial intermediate in the manufacture of these asthma and chronic obstructive pulmonary disease (COPD) medications.[9]

-

NK105: This compound was used in the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation for cancer therapy.[6][15]

-

Other Therapeutic Areas: It is also utilized in the synthesis of compounds targeting analgesia, depression, and cardiovascular diseases.[14][16]

Role in Drug Synthesis Pathway

Caption: General role of this compound in API synthesis.

Fragrance and Flavor Industry

The mild, sweet, and somewhat rosy-herbaceous odor of this compound makes it a useful component in fragrance formulations, often used as a fixative in perfumes and cosmetics.[14][16][23]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential for laboratory safety.

-

Hazards: It is known to cause skin and serious eye irritation and may cause respiratory irritation.[14]

-

Handling: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is incompatible with strong oxidizing agents.[6]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a commercially available and synthetically accessible building block of significant importance, particularly in the pharmaceutical industry. A thorough understanding of its sourcing, synthesis, purification, and analytical characterization is paramount for researchers and drug development professionals. The methodologies and insights provided in this guide are intended to support the effective and safe utilization of this versatile compound in scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. 4-苯基-1-丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. m.youtube.com [m.youtube.com]

- 7. How To [chem.rochester.edu]

- 8. CN103073391A - Novel synthesis process for this compound - Google Patents [patents.google.com]

- 9. Alcohol: Production by Fermentation and Distillation – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 10. Friedel–Crafts Acylation [sigmaaldrich.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 13. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 14. chemengzone.com [chemengzone.com]

- 15. 4-Phenylbutanol(3360-41-6) 1H NMR spectrum [chemicalbook.com]

- 16. This compound: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 17. Benzenebutanol | C10H14O | CID 76889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. spectrabase.com [spectrabase.com]

- 20. spectrabase.com [spectrabase.com]

- 21. Separation of 3-Methyl-4-phenyl-2-butanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 22. nbinno.com [nbinno.com]

- 23. This compound, 3360-41-6 [thegoodscentscompany.com]

The Evolving Synthesis of 4-Phenyl-1-Butanol: A Historical and Technical Review

An In-depth Technical Guide

Abstract

4-Phenyl-1-butanol is a pivotal chemical intermediate, indispensable in the synthesis of high-value active pharmaceutical ingredients (APIs) such as the anti-asthma drugs Salmeterol and Pranlukast, as well as in the fragrance and flavor industries[1][2]. Its deceptively simple structure, featuring a phenyl ring separated from a primary alcohol by a butyl chain, belies a rich and evolving history of synthetic strategies. This guide provides a comprehensive technical analysis of the historical development of its synthesis, tracing the progression from classical, multi-step routes to modern, more efficient catalytic methodologies. We will explore the causality behind key experimental choices, compare the efficiencies of different pathways, and provide detailed protocols for significant transformations, offering field-proven insights for researchers, chemists, and drug development professionals.

Foundational Strategies: The Era of Grignard and Friedel-Crafts Reactions

The initial approaches to constructing the this compound framework relied on the cornerstone reactions of 20th-century organic chemistry: the Grignard reaction and the Friedel-Crafts reaction. These methods, while foundational, often contended with issues of reagent sensitivity, harsh conditions, and multi-step procedures.

Grignard-Based Syntheses: Building the Carbon Skeleton

The Grignard reaction, a powerful tool for carbon-carbon bond formation, offered intuitive pathways to the target molecule. Two primary strategies emerged:

-

Route A: Phenylethyl Magnesium Bromide and Ethylene Oxide: This approach involves the reaction of a pre-formed phenylethyl Grignard reagent with ethylene oxide, a highly reactive electrophile. The nucleophilic attack of the Grignard reagent opens the epoxide ring, directly forming the C4-phenyl chain and, after acidic workup, the terminal alcohol[3][4].

-

Route B: Benzyl Magnesium Halide and Trimethylene Oxide: An alternative Grignard strategy employs a benzyl Grignard reagent and trimethylene oxide (oxetane)[1]. The logic is similar, with the benzyl nucleophile attacking the three-membered ether ring to forge the C1-C2 bond of the final product.

While elegant in concept, these methods require stringent anhydrous conditions, as Grignard reagents are highly sensitive to moisture. The cost and handling requirements of the reagents and ether solvents also present scalability challenges[1].

Friedel-Crafts Reactions: Aromatic Core Functionalization

The Friedel-Crafts reaction provided a different strategic approach, starting with the readily available benzene ring and building the butyl chain onto it.

-

Acylation with Succinic Anhydride: A common early method involved the Friedel-Crafts acylation of benzene with succinic anhydride in the presence of a Lewis acid like aluminum chloride (AlCl₃). This forms 4-oxo-4-phenylbutanoic acid[5][6]. However, this intermediate requires a challenging two-fold reduction: the ketone must be reduced to a methylene group, and the carboxylic acid must be reduced to a primary alcohol. This often necessitated harsh methods like the Clemmensen reduction (using toxic zinc-mercury amalgam) for the ketone, followed by reduction of the acid with potent, expensive, and pyrophoric reagents like lithium aluminum hydride (LiAlH₄)[7]. The multiple steps and hazardous reagents made this route less desirable for large-scale production[5][7].

-

Alkylation with γ-Butyrolactone: A more direct and now commercially significant route involves the Friedel-Crafts reaction between benzene and γ-butyrolactone, again catalyzed by AlCl₃[1][6]. This reaction directly yields 4-phenylbutanoic acid, bypassing the need for a separate ketone reduction. The primary challenge then shifts to the efficient reduction of this carboxylic acid intermediate.

Caption: Overview of classical Grignard and Friedel-Crafts routes.

The Crucial Evolution of Reduction Methodologies

The synthesis via γ-butyrolactone established 4-phenylbutanoic acid (or its ester) as the key intermediate. Consequently, the historical development of this compound synthesis is intrinsically linked to the evolution of methods for reducing carboxylic acids and esters.

From Hazardous Hydrides to Activated Borohydrides

Initially, the reduction of 4-phenylbutanoic acid or its esters relied heavily on lithium aluminum hydride (LiAlH₄)[7]. While effective, LiAlH₄ is pyrophoric, highly reactive with water, and expensive, posing significant safety and cost barriers to industrial-scale synthesis[1][5].

The quest for a safer, more economical alternative led to innovations using sodium borohydride (NaBH₄). NaBH₄ is much milder and safer but is generally incapable of reducing carboxylic acids or esters on its own. The breakthrough came with the development of modified NaBH₄ systems:

-

Sodium Borohydride-Iodine (NaBH₄-I₂): This combination, used in a solvent like THF, generates diborane (B₂H₆) in situ. Borane is a powerful reducing agent capable of readily reducing carboxylic acids to alcohols. This method provided a significant improvement in safety and cost over LiAlH₄, achieving high yields[6][7].

-

Sodium Borohydride with Lewis/Protic Acids: A further refinement, particularly suitable for industrial processes, involves the reduction of the more reactive methyl or ethyl ester of 4-phenylbutanoic acid. The ester is reduced using NaBH₄ in the presence of a catalyst or additive like aluminum chloride (AlCl₃) or concentrated sulfuric acid (H₂SO₄)[1]. These acids activate the carbonyl group of the ester, making it susceptible to nucleophilic attack by the hydride from NaBH₄. This approach avoids the use of iodine and offers a scalable, high-yielding, and commercially viable process[1].

Caption: Evolution of reduction methods for the key acid/ester intermediate.

Modern Frontiers: Catalysis and Green Chemistry

More recent developments have focused on improving atom economy, reducing waste, and employing catalytic methods that avoid stoichiometric reagents.

-

Catalytic Hydrogenation: The reduction of 4-phenyl-2-butanone or other unsaturated precursors can be achieved via catalytic hydrogenation over platinum (Pt) or other noble metal catalysts. This method offers a green alternative by using H₂ gas as the reductant, with water as the only byproduct[8].

-

Domino Reactions: Highly advanced strategies involve domino or tandem reactions. For example, a domino hydroformylation and sequential reduction of an appropriate olefin precursor can build the carbon skeleton and install the alcohol functionality in a single, highly efficient operation, often using specialized organometallic catalysts[1].

-

Biocatalysis: The frontier of synthesis is increasingly turning to enzymes. While the direct synthesis of this compound via biocatalysis is less common, related processes highlight the potential of this technology. For instance, the asymmetric bioreduction of 4-phenyl-2-butanone using whole-cell biocatalysts like Lactobacillus paracasei can produce chiral (S)-4-phenyl-2-butanol with excellent enantiomeric excess (>99%) and high yields[9][10]. This emphasis on stereoselectivity is critical for the pharmaceutical industry and showcases a shift towards highly precise and sustainable manufacturing.

Comparative Analysis of Key Synthetic Routes

The table below summarizes and compares the primary synthetic pathways discussed, providing a clear overview for process evaluation.

| Synthetic Route | Key Starting Materials | Key Reagents/Catalysts | Typical Steps | Advantages | Disadvantages |

| Grignard + Ethylene Oxide | Phenylethyl bromide, Mg, Ethylene oxide | Grignard Reagent | 2 | Direct C-C bond formation | Strict anhydrous conditions, reagent cost, handling of ethylene oxide[1][3] |

| Friedel-Crafts + Succinic Anhydride | Benzene, Succinic anhydride | AlCl₃, Zn(Hg)/HCl, LiAlH₄ | 3-4 | Utilizes cheap starting materials | Multiple steps, use of toxic mercury, hazardous LiAlH₄, low overall yield[5][7] |

| Friedel-Crafts + γ-Butyrolactone & LiAlH₄ Red. | Benzene, γ-Butyrolactone | AlCl₃, LiAlH₄ | 2 | More direct than succinic anhydride route | Use of hazardous and expensive LiAlH₄[1] |

| Friedel-Crafts + γ-Butyrolactone & NaBH₄/I₂ Red. | Benzene, γ-Butyrolactone | AlCl₃, NaBH₄, I₂ | 2 | Safer and more cost-effective than LiAlH₄ | Use of iodine, generation of borane gas[6][7] |

| Friedel-Crafts + Esterification & NaBH₄/Acid Red. | Benzene, γ-Butyrolactone, Methanol | AlCl₃, Thionyl chloride, NaBH₄, AlCl₃/H₂SO₄ | 3 | Commercially Viable: Scalable, high-yielding, safe, cost-effective[1] | Multi-step process, but optimized for industry |

| Biocatalytic Reduction (of ketone) | 4-Phenyl-2-butanone | Lactobacillus species (whole cell) | 1 | High enantioselectivity (>99%), green conditions, mild | Substrate-specific, typically for chiral analogues, not the primary alcohol[9][10] |

Detailed Experimental Protocol: A Modern, Scalable Synthesis

This protocol outlines the widely adopted two-step process starting from benzene and γ-butyrolactone, involving esterification and a modified sodium borohydride reduction. It is a self-validating system representative of modern, optimized chemical manufacturing.

Step 1: Synthesis of Methyl 4-Phenylbutanoate

-

Reaction Setup: To a flask containing dry benzene (acting as both solvent and reagent), add anhydrous aluminum chloride (AlCl₃) under an inert atmosphere. Heat the mixture to approximately 60-65°C[1].

-

Friedel-Crafts Reaction: Slowly add γ-butyrolactone dropwise to the heated solution. Stir the reaction mixture at this temperature for 1-2 hours until the consumption of the lactone is complete (monitored by TLC or GC)[1].

-

Esterification: Cool the reaction mixture and carefully add methanol. A slight exotherm may be observed. Subsequently, add thionyl chloride dropwise and heat the mixture to 60-65°C to facilitate the conversion of the carboxylic acid to the methyl ester[1].

-

Workup and Isolation: After the reaction is complete, pour the mixture into acidified ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude methyl 4-phenylbutanoate. Purify by distillation[1].

Step 2: Reduction of Methyl 4-Phenylbutanoate to this compound

-

Reagent Preparation: In a separate flask, prepare a chilled solution (0-5°C) of 1,2-dimethoxyethane (DME), anhydrous aluminum chloride (AlCl₃), and sodium borohydride (NaBH₄)[1].

-

Reduction: Add the methyl 4-phenylbutanoate (from Step 1) dropwise to the chilled reducing agent mixture.

-

Reaction Completion: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C until the reduction is complete (monitored by TLC or GC)[1].

-

Quenching and Extraction: Carefully pour the reaction mixture into acidic water to quench the excess reducing agent. Extract the product with a solvent like toluene. Wash the organic layer with water and brine[1].

-

Final Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum. The crude this compound can be purified by distillation to obtain a product with >98% purity[1].

Conclusion

The synthetic history of this compound is a microcosm of the evolution of organic synthesis itself. It demonstrates a clear and logical progression from classical, often cumbersome methods to more streamlined, safer, and economically viable industrial processes. The journey from hazardous Grignard and Friedel-Crafts/Clemmensen/LiAlH₄ routes to the elegant and scalable Friedel-Crafts/esterification/activated NaBH₄ reduction sequence highlights the industry's drive for efficiency and safety. As we look to the future, the principles of green chemistry, exemplified by catalytic hydrogenation and the precision of biocatalysis, will undoubtedly continue to shape the synthesis of this and other vital chemical intermediates, pushing the boundaries of what is possible in modern drug development and manufacturing.

References

- 1. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]

- 2. This compound: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]

- 5. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 6. Page loading... [guidechem.com]

- 7. CN103073391A - Novel synthesis process for this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient bioreduction of 4-phenyl-2-butanone to drug precursor (S)-4-phenyl-2-butanol by a whole-cell biocatalyst using a novel hybrid design technique [openaccess.bayburt.edu.tr]

- 10. researchgate.net [researchgate.net]

4-phenyl-1-butanol safety, handling, and MSDS information

An In-Depth Technical Guide to the Safety and Handling of 4-Phenyl-1-Butanol for Research and Development Professionals

Introduction

This compound (CAS No: 3360-41-6), also known as benzenebutanol, is an aromatic alcohol with the molecular formula C₁₀H₁₄O.[1][2] Its unique structure, featuring a butyl alcohol chain attached to a benzene ring, makes it a versatile intermediate and building block in various scientific fields.[3] In the pharmaceutical industry, it serves as a key reagent in the synthesis of novel therapeutic agents, including analgesics and antidepressants.[3][4] Its properties are also leveraged in the fragrance industry for its mild, rosy, and herbaceous odor and in materials science.[1][3]

Given its integral role in research and drug development, a thorough understanding of its safety profile and handling requirements is paramount for the protection of laboratory personnel and the integrity of experimental work. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of the hazards, risk mitigation strategies, and emergency procedures associated with this compound. The focus extends beyond mere procedural steps to explain the causality behind safety protocols, fostering a culture of informed and proactive safety.

Section 1: Hazard Identification and Comprehensive Risk Assessment

The foundation of safe laboratory practice is a complete understanding of a chemical's inherent hazards. This compound is classified as a hazardous chemical under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] A proactive risk assessment is not merely a regulatory formality but a critical scientific step to ensure a safe experimental environment.

GHS Classification and Health Effects